6-Benzofuransulfonamide, 2,3-dihydro-
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Overview
Description
2,3-Dihydro-1-benzofuran-6-sulfonamide is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
The synthesis of 2,3-dihydro-1-benzofuran-6-sulfonamide can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by sulfonation to introduce the sulfonamide group . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2,3-Dihydro-1-benzofuran-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dihydro-1-benzofuran-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1-benzofuran-6-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2,3-Dihydro-1-benzofuran-6-sulfonamide can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: Lacks the sulfonamide group and has different biological activities.
6-Methoxy-2,3-dihydrobenzofuran: Contains a methoxy group instead of a sulfonamide, leading to different chemical properties and applications.
The uniqueness of 2,3-dihydro-1-benzofuran-6-sulfonamide lies in its sulfonamide group, which imparts specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C8H9NO3S |
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Molecular Weight |
199.23 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-6-sulfonamide |
InChI |
InChI=1S/C8H9NO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H2,9,10,11) |
InChI Key |
VNLFOJJCHYMUCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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